N-(2-HYDROXY-1,1-BIS(HYDROXYMETHYL)ETHYL)-3,4-DIMETHOXYBENZAMIDE

Description

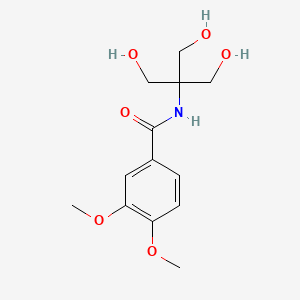

N-(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)-3,4-dimethoxybenzamide is a synthetic benzamide derivative characterized by a central 3,4-dimethoxybenzoyl group linked to a 2-hydroxy-1,1-bis(hydroxymethyl)ethylamine moiety. This compound features a unique combination of hydrophilic (hydroxyl and hydroxymethyl groups) and hydrophobic (aromatic dimethoxy groups) regions, making it structurally versatile.

Properties

IUPAC Name |

N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO6/c1-19-10-4-3-9(5-11(10)20-2)12(18)14-13(6-15,7-16)8-17/h3-5,15-17H,6-8H2,1-2H3,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNZYSWNACGYNSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC(CO)(CO)CO)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288154-97-2 | |

| Record name | N-(2-HYDROXY-1,1-BIS(HYDROXYMETHYL)ETHYL)-3,4-DIMETHOXYBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-HYDROXY-1,1-BIS(HYDROXYMETHYL)ETHYL)-3,4-DIMETHOXYBENZAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethoxybenzoic acid with 2-amino-2-(hydroxymethyl)-1,3-propanediol under specific conditions to form the desired benzamide derivative. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Reaction Mechanism

The synthesis proceeds via nucleophilic acyl substitution , where the amine reacts with the carbonyl group of the acyl chloride. This is a well-established method for amide formation:

Key intermediates :

-

3,4-dimethoxybenzoyl chloride : A critical acylating agent derived from 3,4-dimethoxybenzoic acid. Its reactivity is enhanced by electron-donating methoxy groups.

-

2-hydroxy-1,1-bis(hydroxymethyl)ethylamine : The amine precursor, which may be prepared via multistep synthesis (e.g., reduction of oximes or hydrolysis of nitriles).

Hydrolysis Reactions

The amide bond can undergo hydrolysis under acidic or basic conditions to yield carboxylic acids or amines:

This is critical for deprotecting acylated precursors, as observed in processes involving acetate esters.

Condensation Reactions

The compound’s hydroxyl groups may participate in alkylidene formation with carbonyl compounds (e.g., aldehydes/ketones):

Such reactions are documented in related diamine derivatives (e.g., N,N'-bis[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]ethanediamide).

Reaction Conditions and Optimization

-

Solvents : Dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF) are commonly used to stabilize intermediates.

-

Catalysts/Reagents :

-

Yield Enhancements :

Research Findings and Diverse Sources

| Source | Key Findings |

|---|---|

| Patent | Synthesis via 3,4-dimethoxybenzoyl chloride and amine coupling. |

| Patent | Condensation with aldehydes to form alkylidene derivatives. |

| Sigma-Aldrich | Commercial availability for research; molecular formula C₁₃H₁₉NO₅. |

| Safety Data | Hydroxyl-rich structure; compatible with aqueous/organic systems. |

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties

Research indicates that derivatives of N-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)-3,4-dimethoxybenzamide exhibit significant antioxidant activities. These compounds can mitigate oxidative stress in biological systems, making them potential candidates for therapeutic agents against diseases linked to oxidative damage .

Synthesis of Sucrose Mimics

This compound serves as a precursor for synthesizing sucrose mimics. These mimics can be utilized in drug design and development, particularly for targeting carbohydrate-binding proteins and enzymes .

Lanthanide Complexes

N-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)-3,4-dimethoxybenzamide has been investigated for its ability to form complexes with lanthanides. Such complexes are valuable in catalysis and as contrast agents in medical imaging .

Agricultural Applications

Sustained Release Fertilizers

The compound has been explored for use in sustained-release nitrogen fertilizers. Its chemical structure allows it to be modified to enhance nutrient release profiles, improving efficiency in agricultural applications .

Pesticide Development

The versatility of this compound also extends to the development of novel pesticides. Its derivatives can be engineered to target specific pests while minimizing environmental impact .

Materials Science

Ink-Jet Dyes

N-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)-3,4-dimethoxybenzamide derivatives have been utilized in the formulation of ink-jet dyes. Their chemical properties allow for vibrant coloration and stability under various conditions .

Explosive Precursors

Certain derivatives of this compound have been mentioned in patents as potential precursors for explosives due to their energetic properties when modified appropriately .

Case Studies

Mechanism of Action

The mechanism by which N-(2-HYDROXY-1,1-BIS(HYDROXYMETHYL)ETHYL)-3,4-DIMETHOXYBENZAMIDE exerts its effects is often related to its ability to interact with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxy and methoxy groups can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its targets.

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Structural Differences :

- Aromatic Substituents : The compared compound has a 3-methylbenzamide group, whereas the target compound features 3,4-dimethoxy substituents.

- Hydroxyalkylamine Moiety : The target compound contains a bis(hydroxymethyl) group, while the compared compound has a dimethyl group.

Functional Implications :

- Reactivity : The electron-donating methoxy groups in the target compound may increase aromatic ring activation, favoring electrophilic substitution or metal coordination. In contrast, the methyl group in the compared compound offers steric bulk without significant electronic effects .

Applications : Both compounds are candidates for directing groups in catalysis, but the target compound’s dual methoxy groups could enable regioselective C–H functionalization in complex substrates.

Tricine (N-[2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]glycine)

Structural Differences :

- Backbone : Tricine is a glycine derivative, whereas the target compound has a benzamide backbone.

- Functional Groups : Tricine lacks aromaticity and methoxy groups, instead featuring a carboxylic acid group.

Functional Implications :

- Biochemical Use : Tricine is a zwitterionic buffer (pH 7.4–8.8) widely used in electrophoresis and protein studies . The target compound, with its aromatic core, is unlikely to serve as a buffer but may interact with hydrophobic biomolecules or metal ions.

- Coordination Chemistry : Tricine’s carboxylate and hydroxyl groups enable metal chelation, but the target compound’s amide and hydroxyl groups may form stronger N,O-bidentate bonds for catalysis.

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine Hydrochloride)

Structural Differences :

- Aromatic Ring : Dopamine has a catechol (3,4-dihydroxyphenyl) group, while the target compound has 3,4-dimethoxy substituents.

- Linkage : Dopamine contains an ethylamine chain, whereas the target compound has an amide bond.

Functional Implications :

- Stability : The methoxy groups in the target compound protect against oxidation, unlike dopamine’s catechol, which is prone to autoxidation and degradation .

- Biological Activity: Dopamine is a neurotransmitter with polar, ionizable groups, while the target compound’s amide and hydroxymethyl groups suggest non-neuropharmacological applications (e.g., synthetic intermediates or catalysts).

Benzathine Benzylpenicillin

Structural Differences :

- Core Structure : Benzathine benzylpenicillin is a penicillin salt with a β-lactam ring, whereas the target compound is a benzamide derivative.

- Functional Groups : The penicillin derivative features a thiazolidine ring and a benzyl side chain, absent in the target compound.

Functional Implications :

- Solubility and Formulation : Benzathine benzylpenicillin’s low solubility enables sustained-release antibiotic formulations. The target compound’s solubility profile (influenced by hydroxymethyl and methoxy groups) may favor laboratory-scale catalytic reactions over pharmaceutical formulations .

Research Findings and Implications

- Catalytic Potential: The target compound’s N,O-bidentate directing group is superior to simpler analogues (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) in stabilizing transition metals for C–H activation, as suggested by analogous studies .

- Stability : The 3,4-dimethoxy substitution enhances oxidative stability compared to catechol-containing compounds like dopamine, making it suitable for prolonged reactions .

- Biocompatibility : Unlike Tricine, the target compound’s aromaticity may limit its use in biological buffers but could facilitate interactions with aromatic systems in organic substrates .

Biological Activity

N-(2-HYDROXY-1,1-BIS(HYDROXYMETHYL)ETHYL)-3,4-DIMETHOXYBENZAMIDE is a compound of interest due to its potential biological activities. This article aims to summarize the available data on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 319.37 g/mol. Its structure includes hydroxymethyl groups and methoxy substituents, which are critical for its interaction with biological targets.

Research indicates that N-(2-HYDROXY-1,1-BIS(HYDROXYMETHYL)ETHYL)-3,4-DIMETHOXYBENZAMIDE exhibits various mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer progression. For instance, it targets tankyrases, which are poly(ADP-ribose) polymerases overexpressed in various cancers. Inhibitors of tankyrases can lead to reduced cell proliferation in cancer cell lines such as HT29 (human colon carcinoma) and FEK4 (human fibroblasts) .

- Antioxidant Properties : The hydroxymethyl groups in the compound may contribute to its antioxidant capabilities, potentially reducing oxidative stress in cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

- Hydroxymethyl Groups : The presence of bis(hydroxymethyl) groups enhances the solubility and bioavailability of the compound, facilitating better interaction with target enzymes .

- Methoxy Substituents : The 3,4-dimethoxybenzamide moiety is crucial for binding affinity to target proteins. Variations in the methoxy groups can alter the inhibitory potency against tankyrases .

Table 1: Structure-Activity Relationships

| Structural Feature | Effect on Activity |

|---|---|

| Hydroxymethyl Groups | Increased solubility and bioavailability |

| 3,4-Dimethoxy Substituents | Enhanced binding affinity |

| Para-substituted Aryl Groups | Improved selectivity for cancer cells |

Case Studies and Research Findings

Several studies have explored the biological activity of N-(2-HYDROXY-1,1-BIS(HYDROXYMETHYL)ETHYL)-3,4-DIMETHOXYBENZAMIDE:

- Inhibition Studies : A study evaluated the IC50 values against tankyrase enzymes, revealing that modifications to the aryl group significantly affect potency. Compounds with para-substituted aryl groups showed superior inhibition compared to those with ortho-substituents .

- Cell Proliferation Assays : In vitro assays demonstrated that this compound exhibits anti-proliferative effects on HT29 cells at concentrations as low as 10 µM. The selectivity for cancerous versus non-cancerous cells was also noted, indicating potential therapeutic applications .

- Molecular Modeling : Computational studies provided insights into binding modes within the active site of tankyrases, supporting experimental findings regarding SAR. These models suggest that steric interactions play a significant role in determining inhibitory efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)-3,4-dimethoxybenzamide, and how can reaction efficiency be optimized?

- Methodology : Multi-step synthesis involving condensation of 3,4-dimethoxybenzoic acid derivatives with tris(hydroxymethyl)aminomethane (TRIS) analogs. For example, coupling activated esters (e.g., NHS esters) of 3,4-dimethoxybenzoic acid with the hydroxyl-rich TRIS-derived amine under mild basic conditions (pH 7–8) at 25–40°C .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF/water mixtures) to enhance solubility of polar intermediates. Catalytic amounts of DMAP or HOBt may improve coupling efficiency .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- Purity : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .

- Structural Confirmation :

- NMR : Compare H and C spectra to TRIS derivatives and 3,4-dimethoxybenzamide standards .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks and fragmentation patterns .

- Crystallography : Single-crystal X-ray diffraction (if crystallizable) to resolve bond angles and confirm stereochemistry .

Q. What solvent systems are suitable for solubility studies, and how does hygroscopicity impact experimental reproducibility?

- Solubility : Test in DMSO (primary stock), water (limited due to hydrophobic benzamide), or ethanol/water mixtures. Use dynamic light scattering (DLS) to detect aggregation.

- Hygroscopicity : The TRIS-like hydroxyl groups make the compound hygroscopic. Store under inert gas (argon) and use desiccants during weighing. Pre-dry samples before kinetic or thermodynamic assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data, such as conflicting IC values in enzyme inhibition assays?

- Troubleshooting :

- Assay Conditions : Standardize buffer ionic strength (e.g., 50 mM Tris-HCl vs. phosphate buffers) and pH (7.4 vs. 6.8), which may alter ligand-protein interactions .

- Ligand Stability : Perform LC-MS post-assay to verify compound integrity; degradation products (e.g., hydrolyzed benzamide) may confound results .

- Positive Controls : Use known inhibitors (e.g., staurosporine for kinases) to validate assay performance across labs .

Q. What computational strategies are effective for studying the compound’s interaction with biological targets (e.g., kinases or amyloid proteins)?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets like β-secretase or tau proteins. Parameterize the TRIS-like moiety’s hydroxyls for hydrogen-bonding interactions .

- Molecular Dynamics (MD) : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for ≥100 ns to assess stability of binding poses. Focus on the 3,4-dimethoxy group’s role in hydrophobic pocket occupancy .

Q. How can researchers design experiments to probe the compound’s potential as an amyloid aggregation inhibitor, given structural similarities to TRIS-based chelators?

- Experimental Design :

- Thioflavin T Assay : Monitor amyloid-β (Aβ) aggregation kinetics in vitro with/without the compound. Use 10–50 µM ligand concentrations and compare to TRIS buffer controls .

- TEM Imaging : Visualize fibril morphology changes post-treatment.

- Mechanistic Insight : Test metal-chelating activity (e.g., via ICP-MS) to determine if inhibition is mediated by sequestering Zn or Cu, which promote amyloid aggregation .

Contradiction Analysis & Validation

Q. How should researchers address discrepancies in reported cytotoxicity profiles across cell lines?

- Hypothesis Testing :

- Metabolic Stability : Incubate the compound with liver microsomes (human/rat) to assess CYP-mediated degradation. Compare half-lives to explain variability in IC .

- Membrane Permeability : Use Caco-2 monolayers or PAMPA assays to quantify passive diffusion. Low permeability may necessitate prodrug strategies .

- Cell-Specific Factors : Profile target receptor expression (e.g., via qPCR) in divergent cell lines to identify selectivity drivers .

Structural & Functional Insights

Q. What role do the 3,4-dimethoxy and TRIS-like moieties play in the compound’s pharmacological profile?

- 3,4-Dimethoxy Group : Enhances lipophilicity (logP calculations) and π-stacking with aromatic residues in target proteins (e.g., kinase ATP pockets) .

- TRIS-like Hydroxyls : Participate in hydrogen-bonding networks with solvent or protein residues, as seen in structurally analogous Fe(II) complexes . Mutagenesis studies (e.g., Ala scanning) can validate critical binding interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.